molecular formula C13H11NO4 B13088999 1-(2-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-(2-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13088999
M. Wt: 245.23 g/mol
InChI Key: AYQUGJYTQXGTIN-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a methoxyphenyl group attached to a dihydropyridine ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds through a Hantzsch dihydropyridine synthesis, which involves the formation of a dihydropyridine ring. The reaction conditions usually include refluxing the reactants in ethanol for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to maintain a consistent reaction temperature and improve the yield. Additionally, the purification process can be enhanced by employing techniques such as recrystallization and chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but has a different core structure.

    2-Methoxybenzaldehyde: A precursor in the synthesis of the compound.

    Ethyl acetoacetate: Another precursor used in the synthesis.

Uniqueness

1-(2-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific dihydropyridine ring structure combined with the methoxyphenyl and carboxylic acid groups. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

1-(2-methoxyphenyl)-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C13H11NO4/c1-18-11-7-3-2-6-10(11)14-8-4-5-9(12(14)15)13(16)17/h2-8H,1H3,(H,16,17)

InChI Key

AYQUGJYTQXGTIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=CC=C(C2=O)C(=O)O

Origin of Product

United States

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